LogP Differentiation: 6-Fluoro Substitution Increases Lipophilicity by ΔLogP = +0.14 vs. Non-Fluorinated Analog
3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid exhibits a calculated LogP of 0.7538, compared to 0.6147 for its direct non-fluorinated analog 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1352439-07-6) . Both compounds share an identical TPSA of 80.62 Ų, meaning the LogP increase is achieved without polar surface area expansion. The ΔLogP of +0.1391 represents a 22.6% increase in computed lipophilicity attributable solely to the 6-fluoro substituent. In parallel, the regioisomeric 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1019021-85-2) shows a substantially higher LogP of 1.1716 but a markedly lower PSA of 54.60 Ų due to the absence of the 3-amino group .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.7538 (TPSA = 80.62 Ų) |
| Comparator Or Baseline | Analog 1 (non-fluorinated): LogP = 0.6147 (TPSA = 80.62 Ų); Analog 2 (regioisomer): LogP = 1.1716 (PSA = 54.60 Ų) |
| Quantified Difference | ΔLogP = +0.1391 vs. non-fluorinated analog (+22.6%); ΔLogP = -0.4178 vs. regioisomer (-35.7%); ΔPSA = +26.02 Ų vs. regioisomer (+47.7%) |
| Conditions | Calculated values from vendor technical datasheets using standard computational prediction methods |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, and the +0.14 LogP gain without TPSA penalty suggests superior passive diffusion potential compared to the non-fluorinated analog while retaining better aqueous solubility than the higher-LogP regioisomer.
